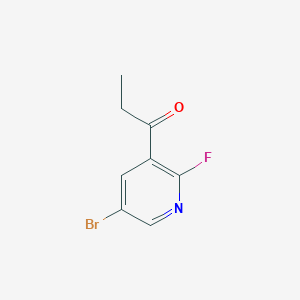
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is an organic compound with the molecular formula C8H7BrFNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 5-bromo-2-fluoropyridine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
化学反应分析
Types of Reactions
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the conditions. Its bromine and fluorine atoms play a crucial role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1-(5-Bromo-2-fluoro-3-pyridyl)ethanone: Similar in structure but with an ethanone group instead of a propanone group.
2-(5-Bromo-2-fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group, making it useful in different types of chemical reactions.
Uniqueness
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is unique due to its specific combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
生物活性
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is an organic compound notable for its diverse biological activities. Its structure, characterized by a pyridine ring with bromine and fluorine substituents, enhances its reactivity and potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C7H6BrFNO
- Molecular Weight : 232.05 g/mol
- Functional Groups : Ketone, halogenated pyridine
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Mycobacterium tuberculosis | 0.9 µg/mL |
| 2 | Acinetobacter baumannii | 3.9 µg/mL |
| 3 | Methicillin-resistant Staphylococcus aureus | 15.6 µg/mL |
These findings suggest the potential of this compound as a lead compound in the development of new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
The compound has also been explored for its anticancer activity, particularly in various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis.
Case Study: MCF-7 and MDA-MB-231 Cell Lines
In a study assessing the effects of this compound on breast cancer cell lines:
- IC50 values were determined:
- MCF-7: IC50=8.5μM
- MDA-MB-231: IC50=9.0μM
The compound exhibited better growth inhibition compared to the standard drug, 5-Fluorouracil (5-FU), which had an IC50 of 17.02μM in similar assays .
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of oxidative stress leading to apoptosis.
- Modulation of apoptotic pathways by increasing caspase levels.
Research Findings and Implications
The unique combination of bromine and fluorine on the pyridine ring enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability. This structural feature is crucial for its biological activity, making it a valuable candidate in drug design.
Table 2: Summary of Biological Activities
属性
分子式 |
C8H7BrFNO |
|---|---|
分子量 |
232.05 g/mol |
IUPAC 名称 |
1-(5-bromo-2-fluoropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H7BrFNO/c1-2-7(12)6-3-5(9)4-11-8(6)10/h3-4H,2H2,1H3 |
InChI 键 |
QZTIFEVONRVSJU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(N=CC(=C1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















